

Validating the Passivation Effect of PEAI using Photoluminescence Spectroscopy: A Comparison Guide

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An objective analysis of Phenethylammonium Iodide (PEAI) as a surface passivation agent for perovskite films, benchmarked against other common alternatives. This guide provides supporting experimental data and detailed protocols for researchers in materials science and solar cell technology.

The efficiency and stability of perovskite solar cells are significantly hampered by surface defects, which act as non-radiative recombination centers. Surface passivation is a critical strategy to mitigate these defects. Phenethylammonium iodide (PEAI) has emerged as a widely-used and effective passivating agent.^{[1][2]} This guide details the use of photoluminescence (PL) spectroscopy to validate the passivation effect of PEAI and compares its performance with other passivating agents.

Mechanism of PEAI Passivation

PEAI passivates defects on the perovskite surface primarily by reducing non-radiative recombination.^{[1][2]} This is achieved through two main proposed mechanisms:

- **Defect Passivation:** The iodide ions from PEAI can fill iodine vacancies on the perovskite surface, which are common defect sites.^{[3][4]} The phenethylammonium cation (PEA⁺) can interact with undercoordinated lead ions (Pb²⁺), effectively neutralizing these charge traps.^[2]

- Formation of a 2D Perovskite Layer: In some cases, PEAI reacts with excess lead iodide (PbI_2) on the surface to form a two-dimensional (2D) PEA_2PbI_4 perovskite layer.^[5] This wider bandgap 2D layer acts as a barrier that confines charge carriers within the 3D perovskite, preventing them from reaching the defective surface.

The effectiveness of this passivation is readily observed through photoluminescence spectroscopy. A well-passivated perovskite film will exhibit a significant increase in PL intensity and a longer charge carrier lifetime, both indicating the suppression of non-radiative recombination pathways.^{[2][6][7]}

Comparative Performance Data

The following table summarizes key performance parameters from various studies, comparing non-passivated (control) perovskite films with those passivated by PEAI and other alternative agents.

Passivation Agent	Photoluminescence Quantum Yield (PLQY)	Charge Carrier Lifetime (τ)	Power Conversion Efficiency (PCE)	Reference
Control (No Passivation)	-	~3.95 μ s	15.75% - 21.3%	[2] [4] [8]
PEAI	-	-	19.22% - 23.56%	[4] [8]
PAI (Propylamine hydroiodide)	-	~8.10 μ s	21.00%	[2]
CEAI (Cyclohexylammonium iodide)	-	-	23.57%	[5]
OAI (Octylammonium iodide)	-	-	33.71% (indoor)	[9] [10]
GUI (Guanidinium iodide)	-	-	32.32% (indoor)	[9] [10]
DPPP (1,3-bis(diphenylphosphino)propane)	-	-	33.14% (indoor)	[9] [10]
Tri-n-octylphosphine oxide (TOPO)	up to 35%	up to 8.82 μ s	-	[11] [12] [13]
TTFA (Thenoyltrifluoroacetone)	-	534.25 ns (τ_2)	17.88%	[8]

Note: Direct comparison of PCE values should be done with caution due to variations in device architecture and testing conditions across different studies. Indoor PCE values are measured under low-light conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols based on common practices reported in the literature.

1. Perovskite Film Preparation (One-Step Method)

- **Precursor Solution:** A typical precursor solution for a mixed-cation, mixed-halide perovskite (e.g., $\text{Cs}_{0.05}\text{MA}_{0.1}\text{FA}_{0.85}\text{PbI}_{2.9}\text{Br}_{0.1}$) is prepared by dissolving the respective salts in a mixed solvent of DMF and DMSO.[\[5\]](#)
- **Spin-Coating:** The precursor solution is spin-coated onto a substrate (e.g., ITO/SnO₂) in a nitrogen-filled glovebox.
- **Anti-Solvent Dripping:** During the spin-coating process, an anti-solvent such as chlorobenzene is dripped onto the spinning substrate to induce rapid crystallization, resulting in a uniform and dense film.[\[14\]](#)
- **Annealing:** The film is then annealed at a specific temperature (e.g., 100-150 °C) to remove residual solvent and complete the perovskite crystallization.[\[5\]](#)[\[7\]](#)

2. PEAI Passivation Treatment (Post-Treatment)

- **PEAI Solution:** A dilute solution of PEAI is prepared by dissolving it in a suitable solvent, typically isopropanol (IPA), at a concentration of around 1-2 mg/mL.[\[7\]](#)[\[8\]](#)
- **Application:** The PEAI solution is deposited onto the cooled perovskite film via spin-coating.[\[8\]](#)
- **Annealing:** The film is annealed again at a moderate temperature (e.g., 100 °C) for a short duration to promote the interaction between the PEAI and the perovskite surface and to evaporate the solvent.[\[5\]](#)[\[8\]](#)

3. Photoluminescence Spectroscopy

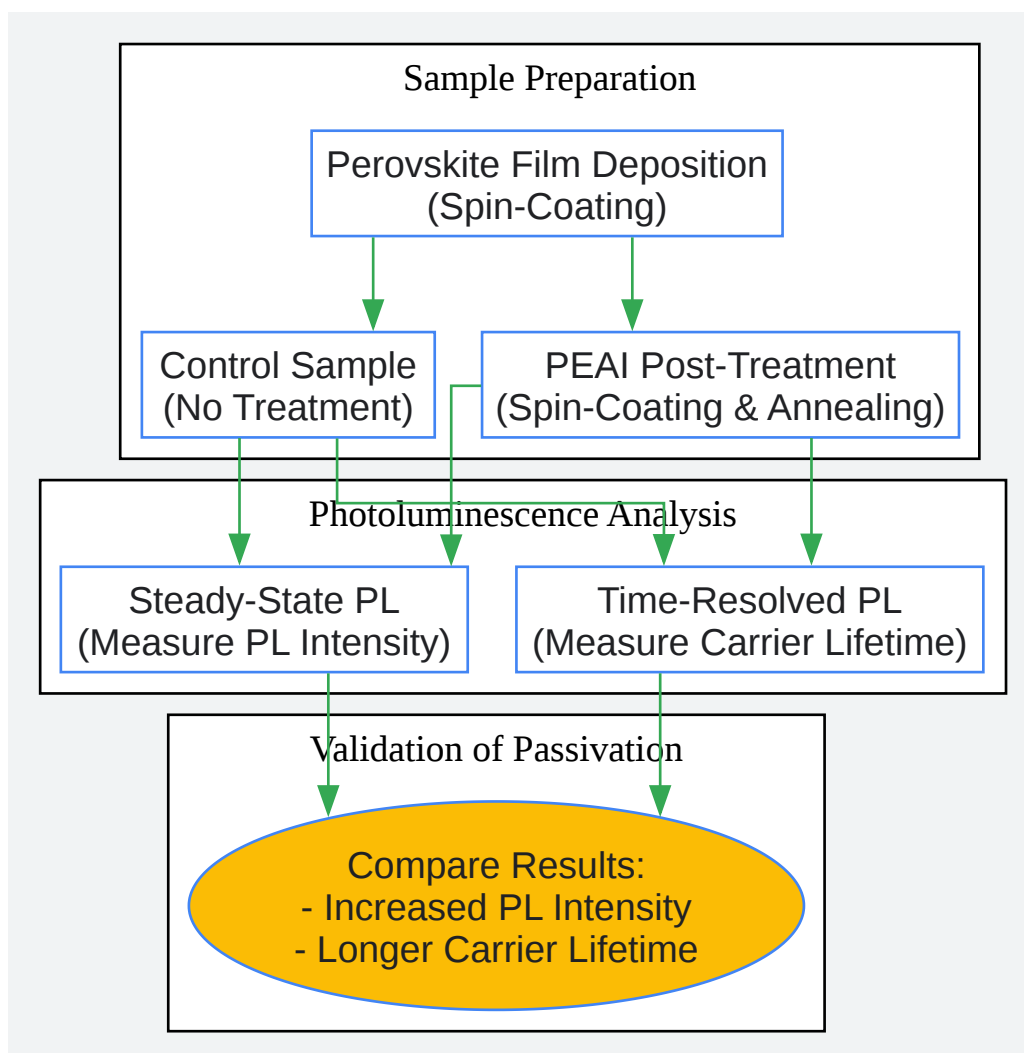
- **Steady-State Photoluminescence (PL):** The passivated and control films are excited with a continuous-wave (CW) laser at a wavelength shorter than the perovskite's absorption edge (e.g., 405 nm or 532 nm). The emitted photoluminescence is collected and analyzed by a

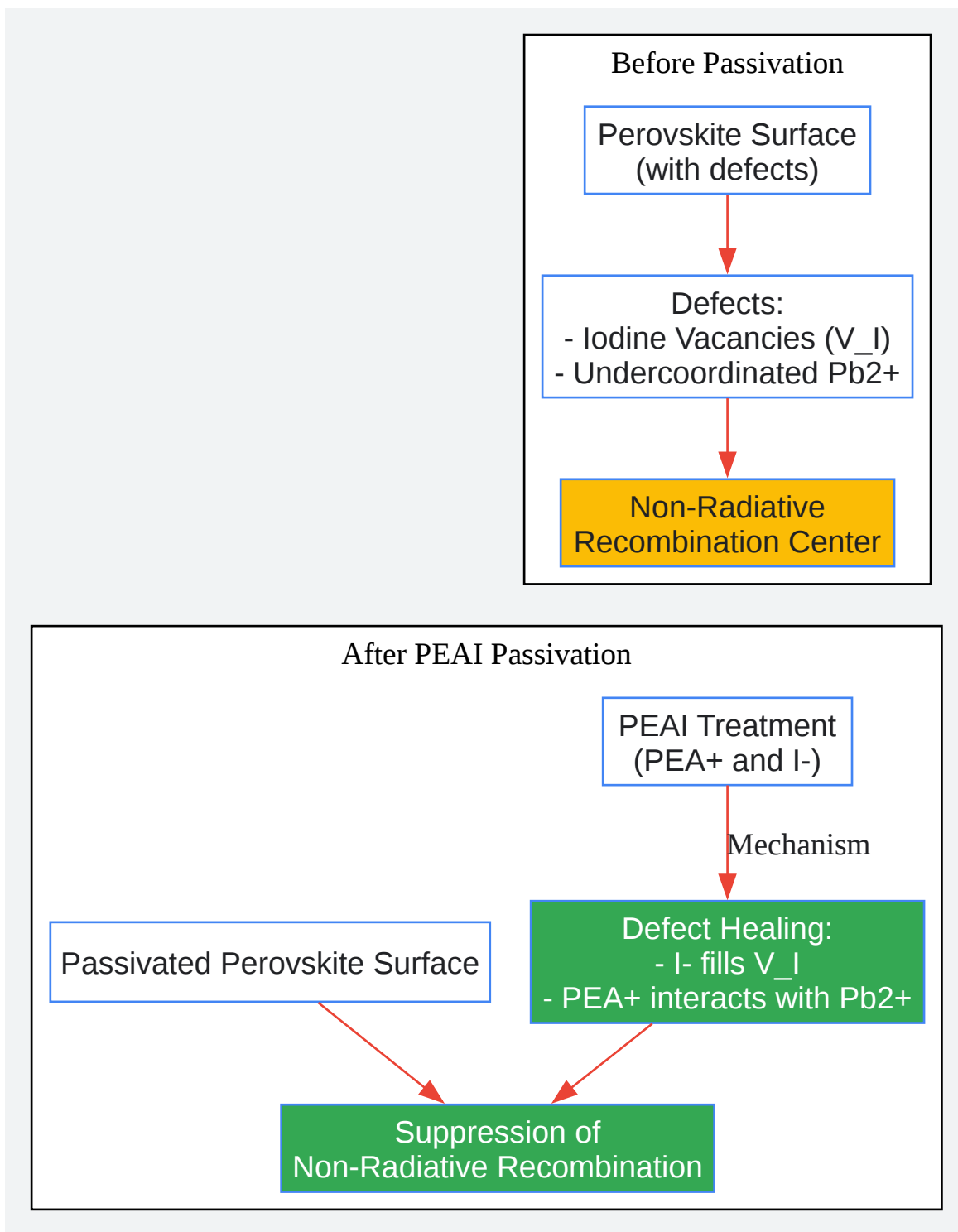
spectrometer. An increase in the integrated PL intensity of the passivated film compared to the control is indicative of reduced non-radiative recombination.[7]

- Time-Resolved Photoluminescence (TRPL): The films are excited with a pulsed laser, and the decay of the photoluminescence intensity over time is measured. The resulting decay curve is fitted with an exponential function to extract the charge carrier lifetime (τ). A longer lifetime for the passivated film confirms the suppression of defect-mediated recombination.[2]
[15]

Visualizing the Process and Mechanism

The following diagrams illustrate the experimental workflow for validating passivation and the proposed mechanism of PEAI action.





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